molecular formula C16H14N4O4 B11461734 7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile

Cat. No.: B11461734
M. Wt: 326.31 g/mol
InChI Key: LYQAABNKBCRUJU-UHFFFAOYSA-N
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Description

7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrano[2,3-d]pyrimidine family. This compound is characterized by its complex structure, which includes an amino group, a dimethoxyphenyl group, a hydroxy group, and a carbonitrile group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2,3-dimethoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization with urea or thiourea under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides required for DNA replication and cell division, leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-amino-5-(2,3-dimethoxyphenyl)-4-hydroxy-5H-pyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and hydroxy groups allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its potential as a dihydrofolate reductase inhibitor sets it apart from other similar compounds .

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

7-amino-5-(2,3-dimethoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile

InChI

InChI=1S/C16H14N4O4/c1-22-10-5-3-4-8(13(10)23-2)11-9(6-17)14(18)24-16-12(11)15(21)19-7-20-16/h3-5,7,11H,18H2,1-2H3,(H,19,20,21)

InChI Key

LYQAABNKBCRUJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2C(=C(OC3=C2C(=O)NC=N3)N)C#N

Origin of Product

United States

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